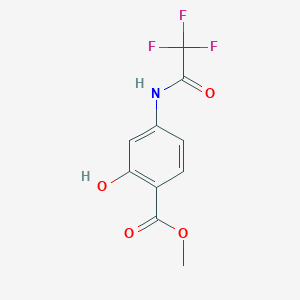

Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate

Description

Properties

IUPAC Name |

methyl 2-hydroxy-4-[(2,2,2-trifluoroacetyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO4/c1-18-8(16)6-3-2-5(4-7(6)15)14-9(17)10(11,12)13/h2-4,15H,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVMHYLZUSIQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)NC(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501198297 | |

| Record name | Methyl 2-hydroxy-4-[(2,2,2-trifluoroacetyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501198297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092460-41-7 | |

| Record name | Methyl 2-hydroxy-4-[(2,2,2-trifluoroacetyl)amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-hydroxy-4-[(2,2,2-trifluoroacetyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501198297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate typically involves the esterification of 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The trifluoroacetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 2-oxo-4-(2,2,2-trifluoroacetamido)benzoate.

Reduction: Formation of 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The hydroxyl and ester groups can also participate in various biochemical pathways, influencing the compound’s overall effect.

Comparison with Similar Compounds

Methyl 4-acetamido-2-hydroxybenzoate

- Molecular Formula: C10H11NO4

- Molecular Weight : 209.20 g/mol

- Key Substituents : -OH (position 2), -NHCOCH3 (position 4).

- Comparison :

- The acetyl group (-NHCOCH3) in this compound is less electron-withdrawing than the trifluoroacetamido group, resulting in lower hydrolytic stability.

- Higher water solubility compared to the trifluoroacetamido derivative due to reduced lipophilicity.

- Commonly used in drug synthesis for antibiotics and anti-inflammatory agents, where rapid metabolism is desired .

Methyl 4-morpholino-2-(2,2,2-trifluoroacetamido)benzoate

- Molecular Formula : C14H15F3N2O4

- Molecular Weight : 332.28 g/mol

- Key Substituents: -Morpholino (position 4), -NHCOCF3 (position 2).

- Comparison: The morpholino group introduces a polar, heterocyclic amine, enhancing solubility in polar solvents. Increased molecular weight and steric bulk may improve target specificity in kinase inhibitors or enzyme modulators. Storage at 2–8°C suggests sensitivity to moisture or thermal degradation, unlike the parent compound .

Sodium 2-(2,2,2-trifluoroacetamido)benzoate

- Molecular Formula : C9H5F3NNaO3

- Molecular Weight : 255.13 g/mol

- Key Substituents : -COONa (position 1), -NHCOCF3 (position 2).

- Comparison: The sodium salt form drastically improves aqueous solubility, making it suitable for intravenous formulations. Ionic character enhances stability in biological matrices but may limit membrane permeability. Used in drug delivery systems requiring rapid dissolution .

Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate

- Molecular Formula: C10H7F3INO4

- Molecular Weight : 389.07 g/mol (estimated).

- Key Substituents : -I (position 3), -NHCOCF3 (position 4).

- Applications in radiopharmaceuticals or contrast agents due to iodine’s radio-opaque properties .

Data Table: Key Properties of Compared Compounds

Q & A

Q. What are the recommended synthetic routes for Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: A common approach involves sequential functionalization of a benzoate precursor. For example, start with methyl 4-amino-2-hydroxybenzoate and react it with trifluoroacetic anhydride (TFAA) under anhydrous conditions to introduce the trifluoroacetamido group. Key optimizations include:

- Temperature Control: Maintain reaction temperatures below 273 K to minimize side reactions (e.g., ester hydrolysis) .

- Solvent Selection: Use polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to enhance reagent solubility and stabilize intermediates.

- Purification: Recrystallize the product from ethanol via slow evaporation to obtain high-purity crystals (yield ~55%) .

Q. How should researchers handle and store Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate to ensure safety and compound integrity?

- Methodological Answer:

- Handling: Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Wash with soap/water immediately upon exposure .

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the trifluoroacetamido group. Avoid exposure to moisture or strong bases .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate?

- Methodological Answer:

- NMR Spectroscopy: ¹H NMR identifies aromatic protons (δ 6.8–8.0 ppm) and hydroxyl groups (broad peak at δ ~10–12 ppm). ¹⁹F NMR confirms the trifluoroacetamido group (δ -70 to -75 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS or EI-MS validates molecular weight (C₁₀H₈F₃NO₄; theoretical 263.05 g/mol) and fragmentation patterns .

- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when analyzing Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate derivatives with similar substituents?

- Methodological Answer:

- 2D NMR Techniques: Use HSQC to correlate ¹H-¹³C signals and NOESY to assess spatial proximity of substituents.

- Isotopic Labeling: Introduce ¹³C or ¹⁵N labels at ambiguous positions to track chemical environments.

- Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What strategies are recommended for elucidating the degradation pathways of Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate under varying pH and temperature conditions?

- Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C. Monitor degradation via HPLC-MS.

- Kinetic Modeling: Use Arrhenius plots to predict shelf life. The trifluoroacetamido group is prone to hydrolysis under basic conditions, forming 4-amino-2-hydroxybenzoic acid as a major degradant .

- Stabilizers: Add antioxidants (e.g., BHT) or lyophilize to slow hydrolysis .

Q. How can researchers design experiments to differentiate between regioisomeric byproducts formed during synthesis?

- Methodological Answer:

- X-ray Crystallography: Obtain single crystals of the product and suspected regioisomers to confirm substituent positions .

- Chromatographic Separation: Use chiral stationary phases in HPLC or SFC to resolve isomers.

- Tandem MS/MS: Compare fragmentation patterns; regioisomers often exhibit distinct ion ratios .

Q. What computational chemistry approaches are validated for predicting the reactivity of the trifluoroacetamido group in nucleophilic substitution reactions?

- Methodological Answer:

- DFT Calculations: Model transition states to evaluate activation energies for reactions (e.g., SNAr at the para position).

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways. The electron-withdrawing trifluoroacetamido group enhances electrophilicity at the adjacent carbon .

- QSPR Models: Corrogate substituent electronic parameters (Hammett σ) with experimental reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.